

# discovery and history of 1,2,3,4-Tetrahydrocarbazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

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An In-depth Technical Guide to the Discovery and History of **1,2,3,4-Tetrahydrocarbazole**

## Introduction

**1,2,3,4-Tetrahydrocarbazole** (THC), a tricyclic aromatic compound, is a foundational scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrole ring fused to both a benzene and a cyclohexane ring, is a key component in numerous biologically active compounds and natural products.<sup>[1][2]</sup> This versatile molecule serves as a crucial intermediate in the development of novel pharmaceuticals, including agents targeting cancer and neurological disorders, as well as in the synthesis of dyes, pigments, and specialized polymers.<sup>[2][3]</sup> This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of **1,2,3,4-tetrahydrocarbazole** for researchers, scientists, and professionals in drug development.

## Discovery and Early History

The history of **1,2,3,4-tetrahydrocarbazole** is intrinsically linked to the development of indole chemistry. The foundational method for its synthesis, the Fischer indole synthesis, was discovered by the Nobel laureate Emil Fischer in 1883.<sup>[2]</sup> This reaction, which produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions, remains the most common and versatile method for preparing the tetrahydrocarbazole scaffold.<sup>[1][4]</sup>

The first reported synthesis of **1,2,3,4-tetrahydrocarbazole** was achieved by refluxing cyclohexanone and phenylhydrazine hydrochloride in glacial acetic acid.<sup>[5]</sup> Early contributions

to the understanding and synthesis of this compound were made by several notable chemists, including Drechsel (1888), Baeyer and Tutein (1889), and Borsche (1908), who further explored the cyclization of arylhydrazones.<sup>[6]</sup> These pioneering efforts laid the groundwork for the extensive exploration of tetrahydrocarbazole chemistry and its subsequent application in various scientific fields.

## Synthetic Methodologies

While numerous methods exist for the synthesis of the tetrahydrocarbazole core, the Fischer indole synthesis remains the most prominent.<sup>[4][5]</sup> Other classical and modern methods have also been developed, offering alternative routes with varying advantages.

### Fischer Indole Synthesis

The most common approach for preparing **1,2,3,4-tetrahydrocarbazole** involves the acid-catalyzed reaction of phenylhydrazine with cyclohexanone.<sup>[4]</sup> The reaction proceeds through the formation of a cyclohexanone phenylhydrazone intermediate, which then undergoes a<sup>[7][7]</sup>-sigmatropic rearrangement followed by the elimination of ammonia to yield the final tricyclic product.<sup>[4][8]</sup> Various acids, such as acetic acid, hydrochloric acid, polyphosphoric acid, or Lewis acids like zinc chloride, can be used to catalyze the reaction.<sup>[6][8][9]</sup>



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Caption: Workflow of the Fischer Indole Synthesis for **1,2,3,4-Tetrahydrocarbazole**.

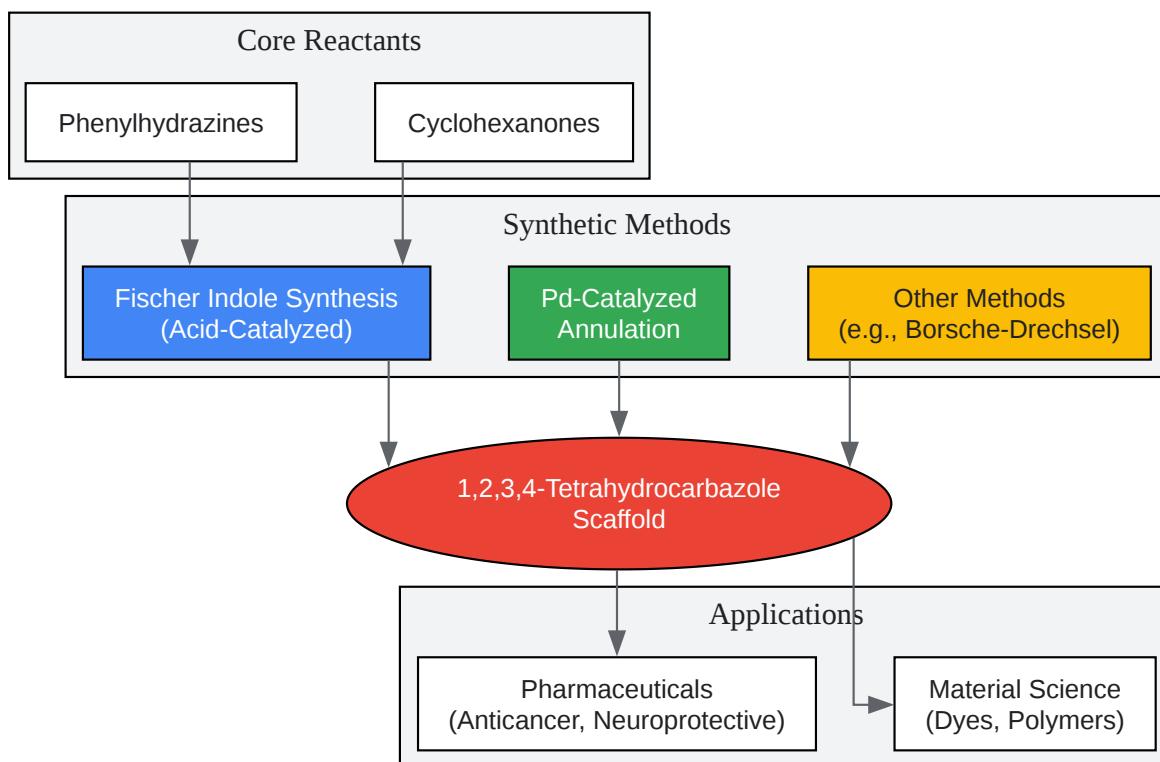
### Borsche-Drechsel Cyclization

Another classical method is the Borsche-Drechsel cyclization. This reaction involves the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone to form **1,2,3,4-tetrahydrocarbazole**.<sup>[1][2]</sup> This method is mechanistically related to the Fischer synthesis and represents an important historical route to this scaffold.

## Modern Synthetic Routes

More recent approaches offer alternatives to the classical methods, often providing milder reaction conditions or access to a broader range of derivatives. These include:

- Palladium-Catalyzed Annulation: This method involves the coupling of o-iodoanilines with ketones, such as cyclohexanone, catalyzed by a palladium complex. It is compatible with a variety of functional groups that might be unstable under the acidic conditions of the Fischer synthesis.[10]
- Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the Fischer indole synthesis, leading to shorter reaction times and often higher yields compared to conventional heating.[4][9]
- Thermal Cyclization: The oxime of 2-phenylcyclohexanone can undergo thermal cyclization in aqueous ethanol to produce **1,2,3,4-tetrahydrocarbazole**.[4][11]



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Caption: Relationship between precursors, synthesis, and applications of THC.

## Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **1,2,3,4-tetrahydrocarbazole** are well-documented.

## Physical and Chemical Properties

The following table summarizes key quantitative data for **1,2,3,4-tetrahydrocarbazole**.

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>13</sub> N	[3][12]
Molecular Weight	171.24 g/mol	[3][13]
Appearance	White to off-white or beige crystalline solid	[3][12][14]
Melting Point	118-120 °C	[7][15]
Boiling Point	325-330 °C (at 760 mmHg)	[7][15]
186 °C (at 10 mmHg)	[3]	
Solubility	Insoluble in water; Soluble in methanol	[7][14][15]
CAS Number	942-01-8	[3][12]

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **1,2,3,4-tetrahydrocarbazole**.

Spectroscopy	Key Data	References
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz)	δ (ppm): 7.64 (br s, 1H, NH), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.11 (m, 2H), 2.74 (br t, 4H), 1.86-1.99 (br m, 4H)	[10]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz)	δ (ppm): 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05	[10]
Infrared (IR, neat)	ν (cm <sup>-1</sup> ): 3401 (N-H), 2928, 2848 (C-H), 1470, 1305, 1235, 739	[10]
Mass Spectrometry (GC-MS)	m/z: 171 (M+), 170, 143	[13]

## Experimental Protocols

Detailed and reliable experimental procedures are essential for the synthesis of **1,2,3,4-tetrahydrocarbazole**. The following protocols are adapted from established literature.

### Protocol 1: Fischer Indole Synthesis (Conventional Heating)

This procedure is adapted from Organic Syntheses, a reliable source for chemical preparations.[6]

- Materials:
  - Cyclohexanone (98 g, 1 mole)
  - Phenylhydrazine (108 g, 1 mole)
  - Glacial acetic acid (360 g, 6 moles)
  - Methanol

- Decolorizing carbon
- Procedure:
  - A mixture of cyclohexanone (1 mole) and acetic acid (6 moles) is placed in a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.
  - The mixture is heated to reflux with stirring.
  - Phenylhydrazine (1 mole) is added dropwise over 1 hour.
  - The mixture is heated under reflux for an additional hour.
  - The reaction mixture is poured into a beaker and stirred as it solidifies.
  - The solid is cooled to approximately 5 °C and filtered with suction.
  - The filter cake is washed with water (100 mL) and then with 75% ethanol (100 mL).
  - The crude product is air-dried overnight.
  - The dried solid is recrystallized from methanol (approx. 700 mL) after treatment with decolorizing carbon.
- Yield: 120–135 g of **1,2,3,4-tetrahydrocarbazole**.<sup>[6]</sup>
- Melting Point: 115–116 °C.<sup>[6]</sup>

## Protocol 2: Palladium-Catalyzed Annulation

This modern procedure is also adapted from *Organic Syntheses* and provides a valuable alternative to the Fischer indole synthesis.<sup>[10]</sup>

- Materials:
  - o-Iodoaniline (4.4 g, 20 mmol)
  - Cyclohexanone (5.9 g, 60 mmol)

- 1,4-Diazabicyclo[2.2.2]octane (DABCO) (6.7 g, 60 mmol)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (2.24 mg, 0.1 mmol)
- N,N-Dimethylformamide (DMF) (60 mL)
- Isopropyl acetate
- Silica gel for chromatography
- Procedure:
  - To a 100-mL two-necked flask, add o-iodoaniline (20 mmol), cyclohexanone (60 mmol), and DABCO (60 mmol) in DMF (60 mL).
  - Degas the mixture three times via a nitrogen/vacuum cycle.
  - Add palladium acetate (0.1 mmol) to the mixture.
  - Degas the mixture twice more and then heat at 105 °C for 3-5 hours, monitoring the reaction by TLC.
  - Cool the reaction mixture to room temperature.
  - Partition the mixture between isopropyl acetate (150 mL) and water (50 mL).
  - Separate the organic layer, wash with brine (50 mL), and concentrate under vacuum.
  - Purify the residue by column chromatography on silica gel using an ethyl acetate-heptane mixture as the eluent.
- Yield: 2.22 g (65%) of **1,2,3,4-tetrahydrocarbazole** as a pale brown solid.[10]
- Melting Point: 116-118 °C.[10]

## Applications in Research and Drug Development

The **1,2,3,4-tetrahydrocarbazole** scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[2] Its derivatives have been

investigated for a wide range of pharmacological activities, including:

- Anticancer Activity: Certain derivatives have shown potent antitumor effects, including against multidrug-resistant cancer cells, by inducing apoptosis.[2]
- Neuroprotective and Antipsychotic Activity: The structural similarity to biologically active alkaloids has made it a key intermediate in the synthesis of compounds targeting neurological disorders.[1][3]
- Antimicrobial and Anti-inflammatory Effects: Various substituted tetrahydrocarbazoles have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents.[1][2]

The stability and reactivity of the tetrahydrocarbazole core allow for extensive derivatization, making it a highly valuable and flexible platform for the synthesis of novel compounds in the ongoing search for new therapeutic agents.[2][3]

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- To cite this document: BenchChem. [discovery and history of 1,2,3,4-Tetrahydrocarbazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147488#discovery-and-history-of-1-2-3-4-tetrahydrocarbazole\]](https://www.benchchem.com/product/b147488#discovery-and-history-of-1-2-3-4-tetrahydrocarbazole)

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